
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antidepressive Activity
Compounds structurally related to 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride have been synthesized and evaluated for their antidepressant activities. For example, a study on the synthesis and antidepressive activity of related morpholine hydrochlorides showed significant potential in this area, indicating the relevance of such compounds in developing new antidepressant drugs (Tao Yuan, 2012).
Drug-like Screening Libraries
The creation of drug-like screening libraries using structurally similar compounds highlights their importance in drug discovery. A study utilizing a fungal metabolite for generating a unique screening library underlines the potential of such compounds in identifying new bioactive molecules with applications in cancer therapy and antiparasitic treatments (Rohitesh Kumar et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds, such as morpholinol hydrochlorides, provide a foundation for understanding the chemical and physical properties of these molecules. Such studies offer insights into the methodologies for synthesizing and analyzing compounds like 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride, which can be pivotal in exploring their scientific applications (Tan Bin, 2010).
Antibacterial Activity
Research on related compounds has also uncovered their potential antibacterial properties. A study focusing on the synthesis and antibacterial activity of amine oxalates derived from similar compounds revealed high antibacterial activity, suggesting possible applications in developing new antibacterial agents (Н. С. Арутюнян et al., 2012).
Corrosion Inhibition
Amines structurally akin to 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride have been investigated as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications. Studies on the inhibition efficiency of such compounds on mild steel in acidic medium reveal their potential in corrosion protection technologies (Y. Boughoues et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-10(2,6-13)7-4-3-5-8(11)9(7)12;/h3-5H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNNXXPXWWOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C(=CC=C1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)
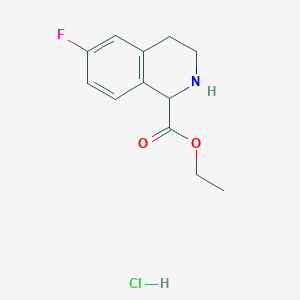

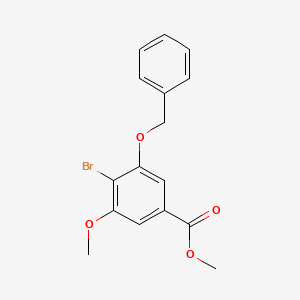
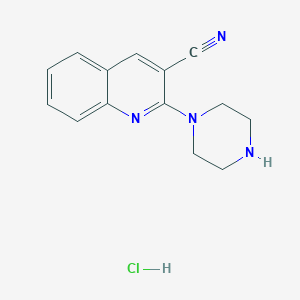
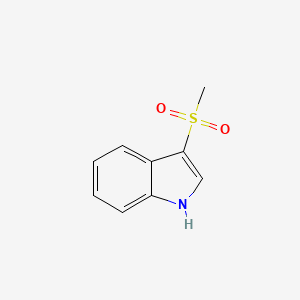
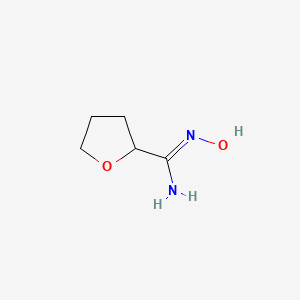
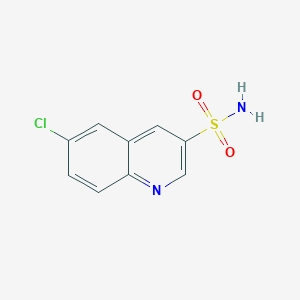


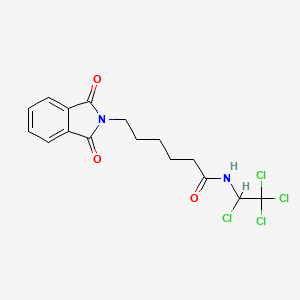

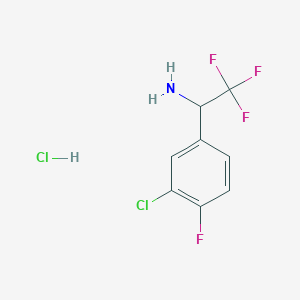
![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)